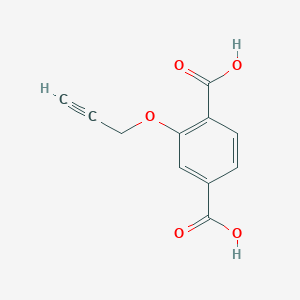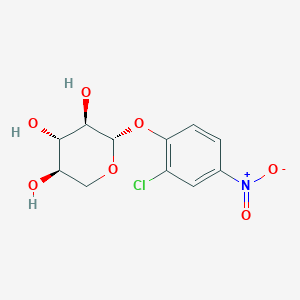
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a synthetic organic compound that features a tetrahydropyran ring substituted with a chloro-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a tetrahydropyran derivative and a chloro-nitrophenol.
Formation of the Ether Bond: The key step involves the formation of an ether bond between the tetrahydropyran ring and the chloro-nitrophenol. This can be achieved through nucleophilic substitution reactions under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its structural features could make it a useful probe for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Modifications to its structure may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mechanism of Action
The mechanism by which (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R)-2-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a bromo group instead of a chloro group.
(2S,3R,4S,5R)-2-(2-Chloro-4-aminophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C11H12ClNO7 |
|---|---|
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2/t7-,9+,10-,11+/m1/s1 |
InChI Key |
ZJPKFJOCBJEGNG-DQDDRIPDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
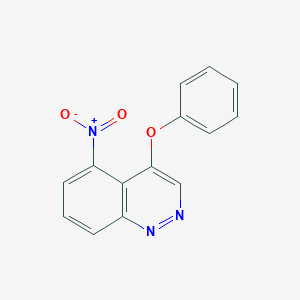
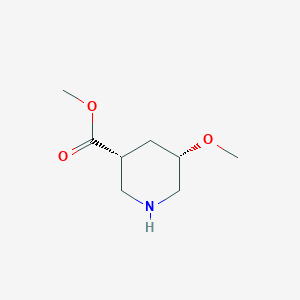
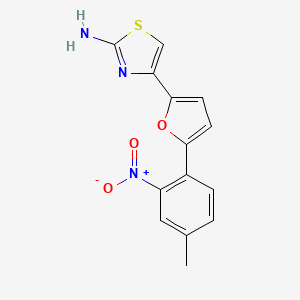
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
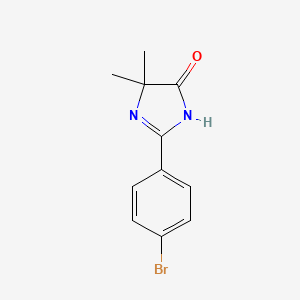
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
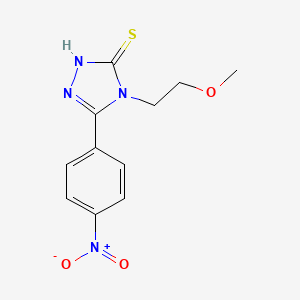
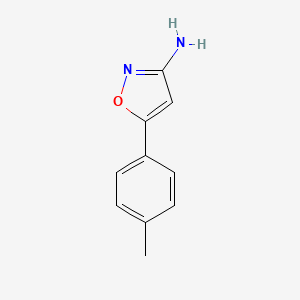

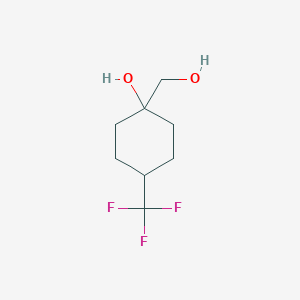
![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
